N,N-ジデスメチルジルチアゼム-d4塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

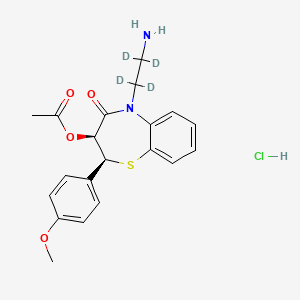

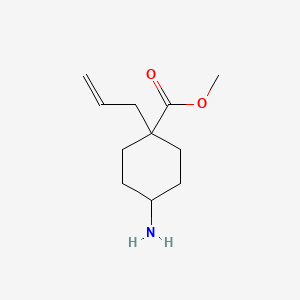

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is the labelled analogue of N,N-Didesmethyl Diltiazem Hydrochloride, which is a metabolite of Diltiazem . It is an off-white solid that is slightly soluble in methanol .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of N,N-Didesmethyl Diltiazem-d4 Hydrochloride is C20H18D4N2O4S.HCl, and its molecular weight is 426.95 . The IUPAC name is [(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride .Physical And Chemical Properties Analysis

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is an off-white solid . It is slightly soluble in methanol . The molecular formula is C20H18D4N2O4S.HCl, and the molecular weight is 426.95 .科学的研究の応用

薬物動態への応用

「N,N-ジデスメチルジルチアゼム-d4塩酸塩」は、薬物動態研究で使用されます。MJRP大学とミレニアム製薬大学に所属するRajeev Kumar Gupta氏とAnand Chaurasiya氏は、ヒト血漿中におけるジルチアゼムとその代謝物の安定性試験を実施する方法を開発しました . この方法は、ヒト血漿中のジルチアゼムとその2つの主要な代謝物であるN-デスメチルジルチアゼムとデスアセチルジルチアゼムの定量化に適用されました . 定量化限界は、ジルチアゼム、N-デスメチルジルチアゼム、デスアセチルジルチアゼムについてそれぞれ0.93 ng/mL、0.24 ng/mL、0.15 ng/mLでした . 0.1 M NaF溶液の1%で緩衝した血漿サンプルは、-70℃での長期保存において、ジルチアゼムからデスアセチルジルチアゼムへの分解を抑制することができました .

治療への応用

“N,N-ジデスメチルジルチアゼム-d4塩酸塩”を含むジルチアゼム塩酸塩ゲルは、慢性肛門裂傷(CAF)の治療に使用されてきました . CAFの治療は、近年、外科的治療から内科的治療へと変化しています . どちらの方法も、肛門括約筋の痙攣を軽減するという共通の目標を共有しています . 平滑筋弛緩は、患者の60%以上がこれらの薬剤の外用で治癒できるという、新しい方法のようです .

作用機序

Target of Action

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is a deuterium-labeled analogue of N,N-Didesmethyl Diltiazem Hydrochloride As it is a metabolite of diltiazem , it is likely to share similar targets, which are primarily voltage-dependent L-type calcium channels.

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

将来の方向性

生化学分析

Biochemical Properties

N,N-Didesmethyl Diltiazem-d4 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of drug development and metabolic research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with calcium channels, similar to its parent compound, Diltiazem. The nature of these interactions involves the inhibition of calcium influx into cells, which can affect various cellular processes .

Cellular Effects

N,N-Didesmethyl Diltiazem-d4 Hydrochloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression. The compound’s impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism, thereby affecting overall cell function .

Molecular Mechanism

The molecular mechanism of N,N-Didesmethyl Diltiazem-d4 Hydrochloride involves its binding interactions with calcium channels. By inhibiting these channels, the compound reduces calcium influx into cells, which in turn affects various downstream signaling pathways. This inhibition can lead to the modulation of enzyme activity and changes in gene expression, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Didesmethyl Diltiazem-d4 Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that deuterated compounds, like N,N-Didesmethyl Diltiazem-d4 Hydrochloride, tend to have altered pharmacokinetic profiles compared to their non-deuterated counterparts. This can result in differences in the long-term effects on cellular function observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N,N-Didesmethyl Diltiazem-d4 Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating calcium signaling pathways. At higher doses, it could potentially cause toxic or adverse effects due to excessive inhibition of calcium influx. Threshold effects and dose-dependent responses are important considerations in these studies .

Metabolic Pathways

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and clearance from the body. The deuterium labeling allows researchers to study the metabolic flux and changes in metabolite levels, providing insights into the compound’s pharmacokinetics and metabolic profiles .

Transport and Distribution

The transport and distribution of N,N-Didesmethyl Diltiazem-d4 Hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, thereby influencing its overall pharmacological effects .

Subcellular Localization

N,N-Didesmethyl Diltiazem-d4 Hydrochloride exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

[(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1/i11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-TYKXSTGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride](/img/no-structure.png)

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)